2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound features a quinazoline core substituted with a benzylamino group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a phenethyl group bearing a para-sulfamoylphenyl substituent.
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c26-35(32,33)20-12-10-18(11-13-20)14-15-27-23(31)17-34-25-29-22-9-5-4-8-21(22)24(30-25)28-16-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,31)(H2,26,32,33)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIUYHKDHOJLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves multiple steps. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of different substituted derivatives.
Scientific Research Applications
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Compound A : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1)
- Key Differences: Replaces the benzylamino group with a 4-chlorophenyl substituent on the quinazoline ring. Lacks the phenethyl linker, directly attaching the sulfamoylphenyl group to the acetamide.
- The absence of a phenethyl linker may reduce conformational flexibility, impacting bioavailability .
Compound B : 2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted acetamide derivatives ()
- Key Differences: Features a benzo[g]quinazolinone core instead of a simple quinazoline. The sulfamoylphenyl group is attached to the oxo position rather than the phenethyl side chain.
- Altered substitution patterns could affect solubility and metabolic stability .
Sulfonamide-Containing Analogues
Compound C : N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Key Differences :
- Substitutes the sulfamoylphenyl group with a 4-acetamidophenyl moiety.
- Incorporates a 4-methylphenyl group on the quinazoline ring.
- The methylphenyl substituent could enhance lipophilicity, improving membrane permeability .
Compound D : 2-(Adamant-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ()
- Key Differences: Replaces the quinazoline-sulfanyl moiety with an adamantylamino group. Retains the sulfamoylphenyl-acetamide structure.
- Simplified structure may offer synthetic advantages but lacks the kinase-targeting quinazoline core .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel quinazoline derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that combines a quinazoline core with a sulfanyl group and a sulfonamide moiety. The presence of these functional groups is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 485.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 688354-56-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The quinazoline ring system is known to inhibit several kinases, which play crucial roles in cancer cell proliferation and survival. Additionally, the sulfanyl group may enhance the compound's binding affinity to target proteins, leading to increased biological efficacy.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to This compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Inhibition of Kinases : A study explored the inhibitory effects of similar quinazoline derivatives on various kinases involved in cancer signaling pathways. It was found that these compounds could effectively inhibit the activity of EGFR and VEGFR, leading to reduced tumor growth in xenograft models.
- Synergistic Effects : Another investigation assessed the synergistic effects of this compound when combined with conventional chemotherapeutics. Results indicated enhanced cytotoxicity in cancer cells when used in conjunction with doxorubicin, suggesting potential for combination therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with benzylamine.
- Step 2 : Introduce the sulfanyl group using a thiolation reagent (e.g., Lawesson’s reagent) at the 2-position of quinazoline.
- Step 3 : Couple the sulfanyl-quinazoline intermediate with 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C.
- Optimization : Ultrasonication and catalysts like DMAP in dichloromethane (DCM) improve reaction efficiency and yield .
- Key Factors : Temperature, solvent polarity, and stoichiometric ratios of intermediates.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylamino, sulfamoyl groups).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion).
- X-ray Crystallography : Resolve 3D conformation and bond angles (critical for quinazoline derivatives) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria).
- Kinase Inhibition : Fluorescence-based assays (e.g., EGFR or VEGFR2 inhibition).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PDB: 1M17).
- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over 100-ns simulations (GROMACS/AMBER).
Q. What strategies resolve contradictions in bioactivity data across studies?
- Approach :
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituents and IC₅₀).
- Standardized Protocols : Use consistent cell lines (e.g., ATCC-certified), assay conditions (pH, serum concentration), and compound purity (>95%) .
- Case Study : Variability in antimicrobial activity may arise from differences in bacterial strain resistance profiles.
Q. How to design a pharmacokinetic (PK) study for preclinical evaluation?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
